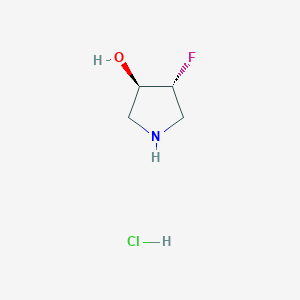

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3R,4R)-4-fluoropyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJHCOUWDLIGPH-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006333-41-9 | |

| Record name | rac-(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to achieve these desirable attributes. The pyrrolidine ring, a ubiquitous motif in a vast array of biologically active compounds, offers a versatile, three-dimensional framework for probing pharmacophore space. When combined with fluorine, the resulting fluorinated pyrrolidines present a unique set of properties that are highly advantageous for the development of novel therapeutics.

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride (CAS 1523530-25-7) is a chiral building block that embodies the synergistic benefits of these two chemical entities. The presence of the fluorine atom can significantly influence the pKa of the neighboring amine, alter metabolic pathways by blocking potential sites of oxidation, and induce specific conformational preferences in the pyrrolidine ring. These modifications can lead to improved target engagement, enhanced cell permeability, and a more favorable pharmacokinetic profile. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application as a key intermediate in the generation of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and analytical workflows.

| Property | Value | Source |

| CAS Number | 1523530-25-7 | --INVALID-LINK-- |

| Molecular Formula | C₄H₉ClFNO | --INVALID-LINK-- |

| Molecular Weight | 141.57 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Storage | Store at room temperature, keep dry and cool. | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, quantified public spectra for this specific compound are limited, data from analogous structures and supplier-provided information confirm its structural integrity. A representative ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit characteristic signals for the pyrrolidine ring protons, with splitting patterns influenced by the fluorine and hydroxyl substituents. The proton attached to the fluorine-bearing carbon would show a large doublet of doublets due to geminal and vicinal coupling with fluorine and adjacent protons.

Based on analogous fluorinated pyrrolidine structures, the following is a representative, though not experimentally verified, summary of expected NMR data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants |

| ¹H NMR | ||

| H-3 | ~4.5 | m |

| H-4 | ~5.0 | dm, J(H,F) ≈ 45-55 Hz |

| H-2, H-5 | ~3.2 - 3.8 | m |

| NH₂⁺ | ~9.0 - 10.5 | br s |

| ¹³C NMR | ||

| C-3 | ~70-75 | d, ²J(C,F) ≈ 15-25 Hz |

| C-4 | ~90-95 | d, ¹J(C,F) ≈ 170-190 Hz |

| C-2, C-5 | ~50-55 | |

| ¹⁹F NMR | ~ -175 to -195 | m |

Note: These are estimated values and will vary depending on the solvent and experimental conditions.

Stereoselective Synthesis: A Representative Protocol

The stereoselective synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol is a critical aspect of its utility, as the specific stereochemistry is often crucial for biological activity. While proprietary synthesis routes are common for such specialized building blocks, a plausible and robust synthetic strategy can be adapted from published methods for closely related 3-fluoro-4-hydroxyprolines.[1] The following protocol is a representative, multi-step synthesis starting from a readily available chiral precursor, N-Boc-4-oxo-L-proline benzyl ester.

Synthetic Workflow Diagram

Caption: Representative synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol HCl.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Fluorination of N-Boc-4-oxo-L-proline benzyl ester

-

To a solution of N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the fluorinated ketone intermediate.

Step 2: Diastereoselective Reduction of the Fluorinated Ketone

-

Dissolve the fluorinated ketone intermediate (1.0 eq) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the dropwise addition of acetone, followed by water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The diastereomers can be separated at this stage by careful column chromatography to isolate the desired (3R,4R)-N-Boc-4-fluoropyrrolidin-3-ol benzyl ester.

Step 3: Deprotection to Yield the Final Product

-

Dissolve the isolated (3R,4R)-N-Boc-4-fluoropyrrolidin-3-ol benzyl ester (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add palladium on carbon (10 wt. %, ~0.1 eq) to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude N-Boc protected amino alcohol in a minimal amount of 1,4-dioxane.

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) in excess.

-

Stir the mixture at room temperature for 2-4 hours. The product will precipitate as the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to ensure the identity, purity, and stereochemical integrity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. Due to the lack of a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is often necessary.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: ELSD or CAD.

Chiral HPLC

To confirm the enantiomeric purity, a chiral HPLC method is essential.

Illustrative Chiral HPLC Method:

-

Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and an alkane (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at a low wavelength (e.g., 210 nm) if possible, or as described above.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the fluoro and hydroxyl groups provides key hydrogen bonding interactions and can impart favorable conformational constraints.

Role as a Key Intermediate in Kinase Inhibitors

The pyrrolidine scaffold is frequently employed in the design of inhibitors that target the ATP-binding site of kinases. The hydroxyl and amino groups of (3R,4R)-4-fluoropyrrolidin-3-ol can serve as crucial anchor points for interaction with the hinge region of the kinase, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

References

physicochemical properties of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chiral, fluorinated heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its incorporation into larger molecules can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of its core physicochemical properties and details the authoritative analytical methodologies required for its structural elucidation, purity assessment, and characterization. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists engaged in the synthesis and application of this versatile intermediate.

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved therapeutic agents.[1] The strategic introduction of fluorine into such scaffolds is a widely employed tactic to modulate a molecule's physicochemical and pharmacokinetic profiles. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and altered basicity (pKa) of nearby functional groups.[2]

This compound offers a unique combination of features: a defined stereochemistry, a polar hydroxyl group, and a strategically placed fluorine atom. Understanding its fundamental properties is not merely an academic exercise; it is a prerequisite for its effective and reliable use in multi-step syntheses, ensuring the quality, reproducibility, and ultimate success of drug development campaigns. This guide provides the technical foundation for its comprehensive characterization.

Core Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. While some parameters like melting point and pKa are not consistently reported in public literature, standard methodologies for their determination are well-established.

| Property | Data / Value | Source / Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 3-Pyrrolidinol, 4-fluoro-, hydrochloride (1:1), (3R,4R)- | N/A |

| CAS Number | 1523530-25-7 | [3] |

| Molecular Formula | C₄H₉ClFNO | [3] |

| Molecular Weight | 141.57 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% (typically determined by NMR) | [3] |

| Solubility | 87.5 mg/mL in H₂O (ultrasonication may be required) | [4] |

| Melting Point | Not consistently reported. Determined via Differential Scanning Calorimetry (DSC) or capillary method. | N/A |

| pKa | Not experimentally reported. Expected to be lower than non-fluorinated analogues due to the inductive effect of fluorine.[2] Determined via potentiometric titration. | N/A |

| Optical Rotation | Not reported. Determined via polarimetry to confirm enantiomeric purity. | N/A |

| Storage | Store at room temperature, keep dry and cool. Stock solutions: stable for 2 years at -80°C or 1 year at -20°C. | [3] |

Analytical & Characterization Methodologies: A Self-Validating Approach

A robust analytical package is essential to confirm the identity, purity, and stereochemical integrity of this compound. The following techniques form a comprehensive and self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is necessary.

-

Expertise & Causality: The presence of fluorine provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive, background-free technique that confirms the presence of the fluorine atom.[5][6] Furthermore, heteronuclear coupling between fluorine and adjacent protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF) provides definitive proof of the fluorine's position within the pyrrolidine ring.[7]

-

¹H NMR Spectroscopy: Provides information on the proton environment. The protons on C3 and C4 will be significantly affected by the hydroxyl and fluoro substituents, respectively, and will show characteristic splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR Spectroscopy: Reveals the carbon skeleton. The carbon atom bonded to fluorine (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 170-200 Hz), while the adjacent carbon (C3) will show a smaller two-bond coupling (²JCF ≈ 15-25 Hz).

-

¹⁹F NMR Spectroscopy: This experiment is crucial for any fluorinated compound.[8] It provides a single signal (or a multiplet if coupled to protons) in a chemical shift region characteristic of aliphatic fluorides. Its high sensitivity and 100% natural abundance make it an excellent tool for purity assessment and reaction monitoring.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expertise & Causality: As a hydrochloride salt, the compound is highly polar and pre-ionized. Electrospray Ionization (ESI) in positive mode is the method of choice. The analysis will detect the protonated molecule of the free base ([M+H]⁺), not the intact salt. This is because the hydrochloride salt dissociates in the ESI source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm), providing a high degree of confidence in the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a chemical compound.

-

Expertise & Causality: Due to the polar nature of this amine hydrochloride, traditional reversed-phase liquid chromatography (RPLC) can result in poor retention and peak shape.[10] To achieve robust and reproducible analysis, several approaches can be employed:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a partially aqueous mobile phase, which is ideal for retaining highly polar compounds.

-

Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can improve the retention of the protonated amine on a standard RPLC column.[11]

-

pH Modification: Using a high pH mobile phase (on a pH-stable column) can neutralize the amine, increasing its retention on an RPLC column.[12] The choice of method depends on available instrumentation, but the goal remains the same: to achieve a sharp, symmetrical peak that can be integrated to assess purity against potential impurities.

-

Chiral Analysis & Optical Rotation

Given the defined stereochemistry, confirming the enantiomeric purity is critical.

-

Expertise & Causality: The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, verifying the stereochemical integrity of a chiral building block is paramount.

-

Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. While it does not provide an absolute measure of enantiomeric excess (ee), it can confirm the correct enantiomer is present (e.g., dextrorotatory vs. levorotatory) when compared to a reference value.

-

Chiral HPLC: This is the gold standard for determining enantiomeric purity. By using a chiral stationary phase, the two enantiomers can be separated, allowing for precise quantification of the enantiomeric excess.

-

X-ray Crystallography

For an ultimate, unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the definitive technique.

-

Expertise & Causality: This method provides the precise coordinates of every atom in the crystal lattice, confirming not only the constitution but also the relative and absolute stereochemistry of the molecule.[13] While obtaining suitable crystals can be challenging, a successful crystal structure provides irrefutable proof of the compound's identity and conformation.

Experimental Protocols & Workflows

The following protocols represent standard, field-proven methodologies for the characterization of this compound.

Safety Precautions

Before handling, consult the Safety Data Sheet (SDS).[14] The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive analysis and structural confirmation of the title compound.

Caption: Logical workflow for the analysis and structural confirmation.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) is a good first choice given the compound's solubility. DMSO-d₆ is an alternative that allows for the observation of exchangeable protons (OH, NH₂⁺).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with and without proton decoupling to observe H-F coupling constants. Ensure the spectral width is adequate to cover the region for aliphatic fluorides.

Protocol 2: LC-MS Analysis for Identity and Purity

-

Sample Preparation: Prepare a stock solution of the compound in water or a water/methanol mixture at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~1-10 µg/mL using the initial mobile phase.

-

Chromatographic Method (HILIC Example):

-

Column: HILIC column (e.g., silica, amide).

-

Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at high %B (e.g., 95% B), and run a gradient to a lower %B (e.g., 40% B) over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer Conditions (ESI+):

-

Ionization Mode: Electrospray Positive (ESI+).

-

Scan Range: m/z 50-300.

-

Data Analysis: Extract the ion chromatogram for the expected protonated molecule of the free base (C₄H₈FNO + H⁺ = m/z 106.06). Integrate the peak area at a suitable wavelength (e.g., 210 nm) from the UV detector to determine purity.

-

Experimental Workflow Diagram

References

- 1. Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. jeolusa.com [jeolusa.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. biophysics.org [biophysics.org]

- 10. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. waters.com [waters.com]

- 13. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 14. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Stereoselective Synthesis of (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride

This guide provides a detailed, in-depth exploration of a robust synthetic pathway for (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride, a valuable fluorinated building block in medicinal chemistry and drug development. The proposed synthesis is designed for researchers, scientists, and drug development professionals, emphasizing stereochemical control, practical experimental considerations, and the underlying chemical principles.

Introduction: The Significance of Fluorinated Pyrrolidines

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The pyrrolidine scaffold is a privileged motif in a multitude of biologically active compounds and approved drugs.[2][3] Consequently, the stereoselective synthesis of fluorinated pyrrolidine derivatives, such as (3R,4R)-4-fluoropyrrolidin-3-ol, is of significant interest for the development of novel therapeutics. This guide outlines a rational, multi-step synthesis to obtain the target compound with high stereopurity.

Strategic Approach: A Chiral Pool-Based Synthesis

The proposed synthetic route commences from a readily available and inexpensive chiral precursor, L-(+)-tartaric acid, to establish the required stereochemistry early in the synthesis. This "chiral pool" approach is a powerful strategy for the efficient construction of complex chiral molecules.[4][5] The key transformations involve the formation of a pyrrolidine ring, followed by a stereoselective fluorination step.

Overall Synthetic Strategy

The synthesis can be conceptually divided into three main stages:

-

Pyrrolidine Ring Formation: Construction of the core pyrrolidine ring with the desired (3R,4R) stereochemistry for the hydroxyl groups, starting from L-(+)-tartaric acid.

-

Stereoselective Fluorination: Introduction of the fluorine atom at the C4 position with retention of the desired stereochemistry.

-

Deprotection and Salt Formation: Removal of protecting groups and conversion to the final hydrochloride salt.

Caption: Overall synthetic workflow.

Detailed Synthetic Protocols

Part 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine from L-(+)-Tartaric Acid

This initial phase of the synthesis focuses on constructing the pyrrolidine core with the correct stereochemistry for the two hydroxyl groups. A similar strategy has been successfully employed in the synthesis of related dihydroxypyrrolidines.[6][7]

Step 1: Formation of the Pyrrolidine Ring

The synthesis begins with the conversion of L-(+)-tartaric acid into a cyclic imide, which is then reduced to the corresponding N-benzyl-protected dihydroxypyrrolidine.

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Key Transformation |

| 1a | Benzylamine | Toluene | Reflux | 12 | Formation of benzyl-imide via Dean-Stark trap |

| 1b | Borane-tetrahydrofuran complex (BH3·THF) | THF | 0 to Reflux | 8 | Reduction of imide to amine |

Experimental Protocol:

-

A mixture of L-(+)-tartaric acid (1 equiv.) and benzylamine (1.1 equiv.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude imide is dissolved in anhydrous THF and cooled to 0 °C.

-

A solution of BH3·THF (3 equiv.) in THF is added dropwise. The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux.

-

Upon completion, the reaction is carefully quenched with methanol, and the solvent is evaporated. The residue is purified by column chromatography to yield (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine.

Part 2: Stereoselective Fluorination

This is the most critical stage of the synthesis, where the fluorine atom is introduced with the desired stereochemistry. The strategy involves the formation of a cyclic sulfamate from the diol, followed by nucleophilic opening with a fluoride source. This approach has been shown to be effective for the stereospecific conversion of trans-diols to trans-fluoroamines.[8]

Step 2: Formation of the Cyclic Sulfamate and Nucleophilic Fluorination

Caption: Stereoselective fluorination workflow.

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Key Transformation |

| 2a | Burgess reagent or SOCl₂, Et₃N | Dichloromethane (DCM) | 0 to RT | 4 | Formation of the cis-cyclic sulfamate |

| 2b | Tetrabutylammonium fluoride (TBAF) | THF | Reflux | 12 | Nucleophilic ring-opening to the trans-fluoro alcohol |

Experimental Protocol:

-

To a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine (1 equiv.) in anhydrous DCM at 0 °C, Burgess reagent (1.2 equiv.) or a combination of thionyl chloride (1.1 equiv.) and triethylamine (2.5 equiv.) is added.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude cyclic sulfamate.

-

The crude cyclic sulfamate is dissolved in anhydrous THF, and TBAF (2 equiv.) is added.

-

The mixture is heated to reflux and monitored by TLC.

-

After completion, the solvent is removed, and the residue is purified by column chromatography to afford N-benzyl-(3R,4R)-4-fluoropyrrolidin-3-ol.

Causality Behind Experimental Choices: The use of a cyclic intermediate, such as the sulfamate, is crucial for stereocontrol. The subsequent SN2 reaction with the fluoride ion occurs at one of the carbon atoms of the cyclic sulfamate, leading to inversion of configuration at that center. Starting with the cis-diol (in the context of the pyrrolidine ring puckering) leads to the desired trans relationship between the fluorine and hydroxyl groups.

Part 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the N-benzyl protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Step 3: Debenzylation and Salt Formation

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Key Transformation |

| 3a | H₂, Pd/C (10%) | Methanol | Room Temperature | 12 | Hydrogenolysis of the N-benzyl group |

| 3b | HCl in diethyl ether or isopropanol | Diethyl ether | 0 | 1 | Formation of the hydrochloride salt |

Experimental Protocol:

-

N-benzyl-(3R,4R)-4-fluoropyrrolidin-3-ol (1 equiv.) is dissolved in methanol.

-

Palladium on carbon (10 wt. %) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker).

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the free base, (3R,4R)-4-fluoropyrrolidin-3-ol.

-

The free base is dissolved in a minimal amount of diethyl ether and cooled to 0 °C.

-

A solution of HCl in diethyl ether or isopropanol is added dropwise until precipitation is complete.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give the final product, this compound.

Conclusion

This technical guide presents a detailed and scientifically grounded synthetic route to this compound. By leveraging a chiral pool starting material and a stereoselective fluorination strategy, this pathway offers a reliable method for accessing this valuable building block for drug discovery and development. The provided protocols are intended to serve as a strong foundation for researchers in the field, with the understanding that optimization of reaction conditions may be necessary for specific applications and scales.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

Enantioselective Synthesis of 4-Fluoropyrrolidin-3-ols: A Technical Guide

Abstract

The 4-fluoropyrrolidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The stereoselective introduction of fluorine and hydroxyl groups onto the pyrrolidine ring presents a formidable synthetic challenge. This in-depth technical guide provides a comprehensive overview of the current state-of-the-art in the enantioselective synthesis of 4-fluoropyrrolidin-3-ols. We will delve into the core strategies, including asymmetric catalysis, substrate-controlled diastereoselective methods, and chemoenzymatic approaches. The underlying mechanistic principles governing stereocontrol will be elucidated, supported by detailed experimental protocols and comparative data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: The Significance of Fluorinated Pyrrolidines

The pyrrolidine ring is a cornerstone of many natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Specifically, the 4-fluoropyrrolidin-3-ol moiety combines the conformational constraints of the pyrrolidine ring with the unique electronic properties of the C-F bond and the hydrogen-bonding capabilities of the hydroxyl group. This combination makes it a highly sought-after building block in the design of novel therapeutics.

The challenge lies in the precise control of the two adjacent stereocenters at the C3 and C4 positions. The development of robust and efficient enantioselective methods to access these structures is therefore of paramount importance.

Core Synthetic Strategies

The enantioselective synthesis of 4-fluoropyrrolidin-3-ols can be broadly categorized into three main approaches:

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring or in the functionalization of a pre-existing ring.

-

Substrate-Controlled Diastereoselective Synthesis: Utilizing chiral starting materials or auxiliaries to direct the stereochemical outcome of subsequent transformations.

-

Chemoenzymatic Synthesis: Integrating enzymatic transformations for key stereoselective steps within a chemical synthesis sequence.

Asymmetric Catalysis

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules.[3][4] Organocatalysis and transition-metal catalysis have both emerged as powerful tools for the synthesis of fluorinated pyrrolidines.[5][6]

2.1.1. Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis.[5] For the synthesis of fluorinated pyrrolidines, proline and its derivatives, as well as chiral phosphoric acids, have proven to be particularly effective.[7][8]

A key strategy involves the asymmetric [3+2] cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chiral phosphoric acids can activate both the azomethine ylide and the dipolarophile through hydrogen bonding, leading to high levels of enantio- and diastereocontrol.[8]

Caption: Organocatalytic [3+2] cycloaddition for 4-fluoropyrrolidine synthesis.

This approach allows for the rapid construction of the pyrrolidine core with control over the stereochemistry at the C4 position. Subsequent diastereoselective reduction of a carbonyl group at the C3 position can then furnish the desired 4-fluoropyrrolidin-3-ol.

2.1.2. Transition-Metal Catalysis

Transition-metal catalysis provides a complementary set of tools for asymmetric C-F and C-O bond formation.[2] Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been successfully employed for the synthesis of fluorinated pyrrolidines.[9] The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Caption: Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition workflow.

Another powerful strategy involves the asymmetric hydrogenation of a fluorinated pyrrolinone precursor. Rhodium and Iridium catalysts bearing chiral phosphine ligands have demonstrated high efficiency and enantioselectivity in such reductions.[10]

Substrate-Controlled Diastereoselective Synthesis

This approach leverages the inherent chirality of the starting material to control the stereochemical outcome of subsequent reactions. Chiral pool synthesis, starting from readily available chiral molecules like amino acids or tartaric acid, is a common strategy.[1][10]

For instance, starting from a chiral azetidine-2-carbaldehyde, a diastereoselective trifluoromethylation followed by ring expansion can lead to the formation of a 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine.[11] While this example yields a trifluoromethylated analog, the principle of using a stereodefined starting material to control the formation of new stereocenters is broadly applicable.

A key advantage of this method is the often predictable and high diastereoselectivity. However, it may require longer synthetic sequences compared to catalytic asymmetric methods.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical reactions and the exquisite selectivity of enzymes.[12][13] This approach is particularly well-suited for the synthesis of chiral alcohols and amines.

A potential chemoenzymatic route to 4-fluoropyrrolidin-3-ols could involve the enzymatic kinetic resolution of a racemic mixture of a fluorinated pyrrolidine precursor. For example, a lipase could selectively acylate one enantiomer of a racemic 4-fluoropyrrolidin-3-ol, allowing for the separation of the two enantiomers.[14]

Alternatively, a ketoreductase (KRED) could be used for the asymmetric reduction of a 4-fluoropyrrolidin-3-one to afford the desired alcohol with high enantiomeric excess.[12]

Caption: Chemoenzymatic approaches to enantiopure 4-fluoropyrrolidin-3-ols.

Comparative Analysis of Synthetic Routes

| Strategy | Key Advantages | Key Considerations | Typical ee/dr |

| Organocatalytic [3+2] Cycloaddition | High enantioselectivity, operational simplicity, metal-free.[8] | Substrate scope can be limited, catalyst loading may be high. | >90% ee |

| Transition-Metal Catalyzed Cycloaddition | High turnover numbers, broad substrate scope.[9] | Potential for metal contamination, ligand synthesis can be complex. | >95% ee |

| Asymmetric Hydrogenation | High enantioselectivity, atom economical. | Requires synthesis of unsaturated precursor, high-pressure equipment. | >99% ee |

| Substrate-Controlled Synthesis | Predictable stereochemical outcome, high diastereoselectivity.[11] | Often requires multi-step sequences, relies on availability of chiral starting materials. | >98% dr |

| Chemoenzymatic Resolution/Reduction | Excellent enantioselectivity, mild reaction conditions.[12][14] | Enzyme stability and availability, substrate compatibility. | >99% ee |

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition[9]

Note: This is a generalized procedure and may require optimization for specific substrates.

-

In a nitrogen-purged glovebox, a solution of Cu(CH₃CN)₄PF₆ (0.01 mmol) and the chiral ligand (e.g., (S)-DTBM-segphos, 0.012 mmol) in toluene (2.0 mL) is stirred at room temperature for 1 hour.

-

To this solution, KOtBu (0.04 mmol), the imino ester (0.4 mmol), and the fluorinated alkene (0.2 mmol) are added sequentially.

-

The reaction mixture is sealed and heated at 80 °C for 48 hours.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated pyrrolidine.

General Procedure for Organocatalytic Asymmetric Fluorination[15][16]

Note: This protocol is adapted from the enantioselective synthesis of cis-3-fluoropiperidin-4-ol and serves as a conceptual blueprint.

-

To a solution of the β-ketoester or aldehyde precursor (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) is added the chiral amine catalyst (e.g., a modified cinchona alkaloid, 0.1 equiv).

-

The mixture is stirred at room temperature for 10 minutes.

-

The electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI, 1.2 equiv) is added in one portion.

-

The reaction is stirred at room temperature until complete consumption of the starting material as monitored by TLC or LC-MS.

-

The reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the α-fluorinated product.

-

Subsequent reduction of the ketone and cyclization would be required to form the 4-fluoropyrrolidin-3-ol.

Conclusion and Future Outlook

The enantioselective synthesis of 4-fluoropyrrolidin-3-ols has witnessed significant progress, with powerful methodologies emerging from the fields of asymmetric catalysis, substrate-controlled synthesis, and chemoenzymatic approaches. Each strategy offers distinct advantages and presents its own set of challenges.

The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific stereochemical requirements of the target molecule.

Future research in this area will likely focus on the development of more efficient and versatile catalytic systems with lower catalyst loadings and broader substrate scope. The integration of flow chemistry and computational modeling will undoubtedly accelerate the discovery and optimization of new synthetic routes. The continued exploration of novel biocatalysts will also open up new avenues for the sustainable and highly selective synthesis of these valuable fluorinated building blocks.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Synthesis via Transition Metal-Catalysis [mdpi.com]

- 4. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride (CAS: 1523530-25-7), a valuable chiral building block in medicinal chemistry and drug development.[1] Given the limited availability of publicly accessible, comprehensive spectroscopic data for this specific stereoisomer, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogs to provide a robust predictive framework for researchers. Our focus is on empowering scientists to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound presents several key features that will govern its spectroscopic signature. The pyrrolidine ring forms the core, with a fluorine atom and a hydroxyl group situated on adjacent carbons in a trans configuration. The hydrochloride salt form ensures the protonation of the secondary amine, rendering it an ammonium species. This protonation has a significant impact on the chemical environment of the neighboring protons and carbons, which will be evident in the NMR spectra.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Introduction: The Structural Significance of a Fluorinated Pyrrolidinol

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] The pyrrolidine ring is a privileged scaffold, found in numerous natural products and pharmaceuticals. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformational preferences. The trans stereochemical relationship between the fluorine and hydroxyl groups in this specific diastereomer further defines its three-dimensional structure, making precise structural verification paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral features of this compound, explains the causal relationships behind the observed chemical shifts and coupling constants, and presents a robust protocol for acquiring high-quality spectral data.

Molecular Structure and Atom Numbering

For clarity in the following spectral discussion, the standard atom numbering convention for the pyrrolidine ring will be used.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding its connectivity and stereochemistry. The protonation of the pyrrolidine nitrogen to form the ammonium salt significantly influences the chemical shifts of the adjacent protons (H-2 and H-5), causing them to resonate at a lower field (higher ppm) compared to the free base due to the inductive effect of the positive charge.[3][4] The presence of the electronegative fluorine and oxygen atoms further deshields the protons on C3 and C4.

Predicted ¹H NMR Data

The following table presents the anticipated ¹H NMR spectral data. These values are predictive and based on the analysis of structurally similar fluorinated pyrrolidines and amino alcohols. The exact chemical shifts and coupling constants will be dependent on the solvent and concentration used.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 5.2 - 5.5 | ddd | JH-F ≈ 48-52 (geminal), JH-H(3) ≈ 4-6, JH-H(5) ≈ 2-4 |

| H-3 | 4.6 - 4.9 | m | |

| H-2, H-5 | 3.4 - 3.8 | m | |

| OH | 5.5 - 6.5 (in DMSO-d₆) | d | JH-H(3) ≈ 4-6 |

| NH₂⁺ | 9.5 - 11.0 (in DMSO-d₆) | br s |

Expert Insights & Causality:

-

H-4 Signal: The proton on the fluorine-bearing carbon (H-4) is expected to be the most downfield of the ring protons. Its multiplicity is a doublet of doublet of doublets (ddd) due to a large geminal coupling to fluorine (¹JHF) and smaller vicinal couplings to H-3 and the two H-5 protons. The magnitude of the ¹JHF coupling is highly characteristic and a key indicator for this position.

-

H-3 Signal: The proton on the hydroxyl-bearing carbon (H-3) will also be significantly downfield. Its multiplicity will be complex (a multiplet) due to couplings with H-2, H-4, and the hydroxyl proton (if not exchanged).

-

H-2 and H-5 Protons: These methylene protons adjacent to the protonated nitrogen will appear as complex multiplets in the 3.4 - 3.8 ppm range. Their diastereotopicity (being in different chemical environments) will likely lead to overlapping signals.

-

Exchangeable Protons (OH and NH₂⁺): The chemical shifts of the hydroxyl and ammonium protons are highly dependent on the solvent, concentration, and temperature. In aprotic polar solvents like DMSO-d₆, these protons are less likely to exchange with the solvent and can often be observed as distinct signals. The NH₂⁺ signal is typically broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[5] In protic solvents like D₂O, these signals will disappear due to rapid exchange with deuterium.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. The most notable features arise from the strong one-bond and two-bond couplings between carbon and fluorine.

Predicted ¹³C NMR Data

The following table summarizes the expected ¹³C NMR data, including the characteristic C-F coupling constants.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-4 | 90 - 95 | d | ¹JCF ≈ 170 - 190 |

| C-3 | 70 - 75 | d | ²JCF ≈ 15 - 25 |

| C-2, C-5 | 48 - 55 | d (for C-5) | ³JCF ≈ 3 - 8 (for C-5) |

Expert Insights & Causality:

-

C-4 Signal: The carbon directly bonded to the fluorine atom (C-4) will exhibit the most dramatic effect. It will appear as a doublet with a very large one-bond coupling constant (¹JCF), typically in the range of 170-190 Hz.[6] This large splitting is a definitive diagnostic for the fluorinated carbon. The chemical shift will be significantly downfield due to the electronegativity of the fluorine.

-

C-3 Signal: The carbon adjacent to the fluorinated carbon (C-3) will also appear as a doublet due to a two-bond coupling (²JCF). This coupling constant is much smaller than the one-bond coupling but is still significant (15-25 Hz).

-

C-2 and C-5 Signals: The carbons at positions 2 and 5, adjacent to the nitrogen, will be influenced by the protonation state. C-5, being three bonds away from the fluorine, may exhibit a small doublet splitting (³JCF). C-2 is four bonds removed, and any coupling is likely to be too small to be resolved. The chemical shifts of C-2 and C-5 are expected to be similar but potentially distinguishable.

Part 3: Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol is a self-validating system designed for the accurate characterization of this compound.

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Select a suitable deuterated solvent. For observing the exchangeable NH₂⁺ and OH protons, DMSO-d₆ is the solvent of choice. For a simpler spectrum where these protons are exchanged away, D₂O can be used.

-

Transfer the weighed sample to a 5 mm NMR tube and add approximately 0.6 mL of the chosen deuterated solvent.

-

Securely cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

-

Instrument Setup and Calibration:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., 'zgpg30').

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

A longer relaxation delay (e.g., 2-5 seconds) may be required, especially to observe quaternary carbons, although none are present in this molecule.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Peak pick all signals and measure the coupling constants (J-values) in Hertz.

-

For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

-

Conclusion

The NMR spectroscopic analysis of this compound is a clear demonstration of how modern analytical techniques can provide profound structural insights. The key diagnostic features are the large geminal H-F coupling and the very large one-bond C-F coupling, which definitively identify the positions of fluorination. The downfield shifts of protons adjacent to the protonated nitrogen confirm the hydrochloride salt form. By following the detailed protocol provided, researchers can confidently acquire and interpret the NMR data for this important chiral building block, ensuring its structural integrity for applications in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3R,4R)-4-Fluoro-3-pyrrolidinol hcl - CAS:1523530-25-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1638744-31-6|(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. US8147809B2 - Soft anticholinergic esters - Google Patents [patents.google.com]

The Strategic Introduction of Fluorine: A Technical Guide to the Biological Significance of Fluorinated Pyrrolidine Scaffolds

Introduction: Beyond a Simple Halogen Substitution

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to introduce a three-dimensional character into otherwise flat molecules, enabling a more precise exploration of pharmacophore space.[1][2][3] However, the strategic incorporation of fluorine onto this privileged scaffold elevates its utility from a mere structural component to a powerful tool for modulating biological activity and optimizing drug-like properties. This guide provides an in-depth exploration of the profound biological significance of fluorinated pyrrolidine scaffolds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their design, synthesis, and application. We will delve into the nuanced stereoelectronic effects of fluorine that govern molecular conformation, explore how these effects translate into enhanced biological function, and provide practical insights into the synthesis and characterization of these valuable motifs.

The Fluorine Effect: A Game of Conformation and Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant changes in its electronic and steric properties.[5] These changes are not merely localized to the carbon-fluorine bond but have far-reaching consequences for the entire molecule, particularly within the constrained environment of a pyrrolidine ring.

Conformational Control: The Power of the Gauche Effect

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope or twist forms. The positioning of substituents on the ring can significantly influence this conformational preference. Fluorine, with its strong electron-withdrawing nature, exerts a powerful influence on the ring's pucker through stereoelectronic effects, most notably the gauche effect.[6][7][8][9][10] This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to a neighboring electron-donating group, such as the lone pair of electrons on the nitrogen atom of the pyrrolidine ring.[10]

This conformational biasing is highly dependent on the stereochemistry of the fluorine substituent. For instance, in 4-fluoroprolines, a (2S, 4R)-4-fluoroproline ((4R)-FPro) preferentially adopts a Cγ-exo pucker, while a (2S, 4S)-4-fluoroproline ((4S)-FPro) favors a Cγ-endo pucker.[9] This precise control over the ring's conformation can be used to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[7][8][9]

Caption: Conformational preference of 4-fluoroprolines.

Modulation of Physicochemical Properties

Beyond conformational control, fluorination significantly impacts a molecule's physicochemical properties, which are critical for its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, making it less basic.[11] This can be advantageous in drug design to reduce off-target effects associated with high basicity, such as hERG channel inhibition.[1] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[11]

-

Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, can either increase or decrease it depending on the molecular context.[11][12] This modulation of lipophilicity is a key tool for optimizing a drug candidate's ability to cross cell membranes and the blood-brain barrier.[13][14]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[15] Introducing fluorine at a metabolically vulnerable position on the pyrrolidine ring can block this degradation pathway, thereby increasing the drug's half-life and bioavailability.

| Property | Effect of Fluorination | Rationale | Reference |

| Basicity (pKa) | Decrease | Inductive electron withdrawal by fluorine | [11] |

| Lipophilicity (LogP) | Modulated (increase or decrease) | Dependent on the degree and position of fluorination | [11][12] |

| Metabolic Stability | Increase | High strength of the C-F bond | [15] |

Table 1: Impact of Fluorination on Physicochemical Properties of Pyrrolidine Scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties imparted by fluorine make fluorinated pyrrolidines highly valuable scaffolds in drug discovery across various therapeutic areas.

Enzyme Inhibition

The conformational rigidity and altered electronic properties of fluorinated pyrrolidines make them excellent candidates for the design of potent and selective enzyme inhibitors.[16][17]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Pyrrolidine-based structures are common in DPP-IV inhibitors used for the treatment of type 2 diabetes. Fluorination of the pyrrolidine ring can enhance the binding affinity and selectivity of these inhibitors. For example, compounds with a trifluorophenyl substitution have shown significant inhibitory activity against the DPP-IV enzyme.[18]

-

Carbonic Anhydrase Inhibitors: Fluorinated pyrrolidines incorporating a benzenesulfonamide moiety have been shown to be selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes.[19]

-

Monoamine Oxidase (MAO) Inhibitors: Chiral fluorinated pyrrolidine hybrids have been evaluated as inhibitors of MAO-A and MAO-B, enzymes implicated in Parkinson's disease. The stereochemistry of the fluorine atom on the pyrrolidine ring was found to be crucial for both potency and selectivity.[20]

Central Nervous System (CNS) Agents

The ability of fluorine to modulate lipophilicity and metabolic stability is particularly advantageous for drugs targeting the central nervous system, where penetration of the blood-brain barrier is a major challenge.[13][14] Fluorinated pyrrolidine scaffolds are found in compounds being investigated for various CNS disorders.

-

Anticonvulsants: Pyrrolidine-2,5-dione is a known scaffold for anticonvulsant activity.[2] The introduction of fluorine can be explored to fine-tune the pharmacokinetic and pharmacodynamic properties of these agents.

Antimicrobial and Antiviral Agents

The pyrrolidine scaffold is present in many natural products with antimicrobial and antifungal properties.[1] Fluorination can enhance the potency and spectrum of activity of these compounds. Studies have shown that the presence of fluorine atoms on the pyrrolidine ring can be crucial for antifungal activity.[21] Additionally, fluorinated pyrrole derivatives have been investigated for their antiviral activity, including against HIV-1.[20]

Synthetic Strategies: Accessing Fluorinated Pyrrolidine Scaffolds

The synthesis of fluorinated pyrrolidines can be achieved through two main strategies: the fluorination of a pre-existing pyrrolidine ring or the construction of the ring from fluorinated precursors.[22][23] The choice of strategy depends on the desired substitution pattern and stereochemistry.

Stereoselective Synthesis: A Key to Biological Activity

Given the profound impact of stereochemistry on the biological activity of fluorinated pyrrolidines, stereoselective synthetic methods are of paramount importance.

One powerful method for the asymmetric synthesis of highly substituted fluorinated pyrrolidines is the copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to β-fluoroacrylates.[24][25] This method allows for the creation of multiple contiguous stereocenters, including a fluorinated quaternary stereocenter, with high diastereoselectivity and enantioselectivity.[24][25]

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. mdpi.com [mdpi.com]

- 16. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 23. researchgate.net [researchgate.net]

- 24. Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

structural characterization of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

An In-depth Technical Guide to the Structural Characterization of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Introduction: The Strategic Importance of Fluorinated Pyrrolidines

In the landscape of modern drug discovery, fluorine-containing heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of medicinal chemistry. The compound this compound (CAS No: 1523530-25-7) is a chiral building block of significant interest.[1][2] Its rigid, stereochemically defined structure makes it an invaluable starting material for the synthesis of novel therapeutics.[3][4]

However, the presence of two adjacent stereocenters (at C3 and C4) and a fluorine atom necessitates a rigorous and multi-faceted analytical approach to unambiguously confirm its structure and stereochemical purity. This guide provides a comprehensive framework for the structural characterization of this molecule, detailing not just the methods but the underlying scientific rationale for each experimental choice. It is designed for researchers and drug development professionals who require a self-validating system for quality control and structural elucidation.

Part 1: Elucidation of Covalent Structure and Connectivity

The initial phase of characterization focuses on confirming the molecular formula (C₄H₉ClFNO) and the precise connectivity of the atoms.[1][2] A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides the foundational evidence for the covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. For this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is required to assign all proton and carbon signals and to confirm the crucial C-F bond.

Expertise & Causality: As a hydrochloride salt, the compound is highly polar. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of exchangeable protons like N-H and O-H.[5] The analysis relies heavily on interpreting not just chemical shifts (δ) but also scalar (J) couplings, particularly the large couplings between fluorine and adjacent nuclei (¹JCF, ²JCF, ²JHF, ³JHF), which are definitive indicators of the fluorine atom's position.

Predicted NMR Data: While a publicly available, fully assigned spectrum for this specific diastereomer is scarce, data from analogous structures, such as (R)-3-Fluoropyrrolidine hydrochloride, allows for a robust prediction of the expected spectral features.[5]

| Nucleus | Position | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity & Coupling (J, Hz) | Rationale / Notes |

| ¹H | H-3 | ~4.5 - 4.8 | ddd (J ≈ 50, 8, 4 Hz) | Deshielded by both -OH and the adjacent C-F group. Exhibits a large geminal H-F coupling (~50 Hz). |

| ¹H | H-4 | ~5.1 - 5.4 | dtm (J ≈ 50, 4 Hz) | Highly deshielded by the directly attached fluorine atom. Shows a large geminal H-F coupling (~50 Hz). |

| ¹H | H-2, H-5 | ~3.2 - 3.6 | m | Protons adjacent to the nitrogen atom. Complex multiplicity due to coupling with each other and adjacent protons. |

| ¹H | NH₂⁺ | ~9.5 - 11.0 | br s | Broad, exchangeable proton characteristic of an amine hydrochloride. |

| ¹H | OH | ~5.0 - 6.0 | d | Exchangeable proton on the hydroxyl group. Coupling may be observed to H-3. |

| ¹³C | C-3 | ~70 - 75 | d, ²JCF ≈ 20-25 Hz | Carbon bearing the hydroxyl group, split by the fluorine on the adjacent carbon. |

| ¹³C | C-4 | ~90 - 95 | d, ¹JCF ≈ 170-180 Hz | Carbon directly bonded to fluorine, showing a characteristic large one-bond C-F coupling. |

| ¹³C | C-2, C-5 | ~50 - 55 | d, ³JCF ≈ 5-10 Hz | Carbons adjacent to nitrogen, potentially showing small long-range coupling to fluorine. |

| ¹⁹F | F-4 | ~-175 to -185 | m | Referenced to CFCl₃. Will show complex coupling to H-4, H-3, and potentially H-5 protons. |

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[5] Ensure complete dissolution, using gentle vortexing if necessary.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum on a spectrometer of 400 MHz or higher. Set a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ (if any) carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the characteristic H-F coupling patterns.

-

2D NMR Acquisition (Recommended):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks and confirm proton adjacencies.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) H-C correlations, confirming the overall carbon skeleton.

-

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Verdict

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Expertise & Causality: Electrospray Ionization (ESI) is the method of choice for this polar, pre-ionized compound.[5] The analysis is performed in positive ion mode. It is crucial to understand that the observed mass will correspond to the protonated free base [C₄H₈FN + H]⁺, not the intact hydrochloride salt, as the salt dissociates in solution. Tandem MS (MS/MS) can be employed to controllably fragment the molecular ion, providing further structural confirmation. The fragmentation pattern, particularly the expected loss of HF or H₂O, serves as a diagnostic tool.[5]

Expected HRMS Data:

-

Molecular Formula of Free Base: C₄H₈FN

-

Calculated Exact Mass [M+H]⁺: 106.0717

-

Primary Fragmentation: Loss of HF (neutral loss of 20.0062 Da) to yield a fragment at m/z 86.0655.

Protocol 2: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 acetonitrile:water or methanol solution.

-

Ionization: Use an ESI source in positive ion mode.

-

Data Acquisition (Full Scan): Acquire a high-resolution full scan spectrum over a mass range of m/z 50-300 to observe the protonated molecular ion [M+H]⁺.

-

Data Acquisition (MS/MS): Isolate the [M+H]⁺ ion (m/z ~106.07) and subject it to collision-induced dissociation (CID). Acquire the resulting fragment ion spectrum to confirm the expected fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: For a hydrochloride salt, the N-H stretching vibration of the ammonium ion is particularly diagnostic, appearing as a very broad and strong absorption band in the 2400-2800 cm⁻¹ region.[5] This, combined with the O-H stretch from the alcohol and the C-F stretch, provides a unique fingerprint for the molecule.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance |

| O-H Stretch | 3200-3500 | Broad |

| C-H Stretch | 2850-3000 | Medium-Strong |

| N-H Stretch (Amine Salt) | 2400-2800 | Very Broad, Strong |

| N-H Bend | 1500-1600 | Medium |

| C-F Stretch | 1000-1100 | Strong |

Protocol 3: FTIR Analysis

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Sample Collection: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Part 2: Confirmation of Stereochemical Integrity

Confirming the relative (cis/trans) and absolute (R/S) stereochemistry is the most critical and challenging aspect of characterizing this molecule. A robust chromatographic method is required to separate the desired (3R,4R) diastereomer from its potential stereoisomeric impurities: (3S,4S), (3R,4S), and (3S,4R).

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Test

Chiral HPLC is the gold standard for separating enantiomers and diastereomers. The development of a successful method is a systematic process of screening columns and mobile phases.